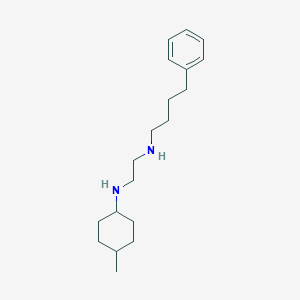![molecular formula C12H19N2O8- B14226228 (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate CAS No. 824412-92-2](/img/structure/B14226228.png)
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and carboxyl functional groups, making it a versatile molecule for biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of the ester linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups. It serves as a model compound for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy modification, making it a versatile component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-5-oxopentanoate: Lacks the additional amino and carboxyl groups, making it less versatile.
(2R)-2-Amino-5-[(5-amino-1-carboxypentyl)oxy]-5-oxopentanoate: Similar structure but with fewer carboxyl groups, affecting its reactivity and applications.
Uniqueness
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate stands out due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
824412-92-2 |
|---|---|
Fórmula molecular |
C12H19N2O8- |
Peso molecular |
319.29 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-(5-amino-1,5-dicarboxypentoxy)-5-oxopentanoate |
InChI |
InChI=1S/C12H20N2O8/c13-6(10(16)17)2-1-3-8(12(20)21)22-9(15)5-4-7(14)11(18)19/h6-8H,1-5,13-14H2,(H,16,17)(H,18,19)(H,20,21)/p-1/t6?,7-,8?/m1/s1 |
Clave InChI |
ANWPRFXCHWAOCP-ZUEIMRROSA-M |
SMILES isomérico |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CC[C@H](C(=O)[O-])N |
SMILES canónico |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
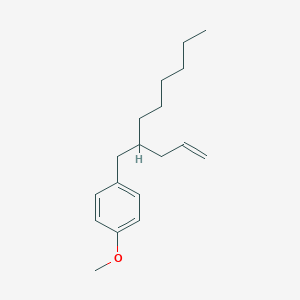
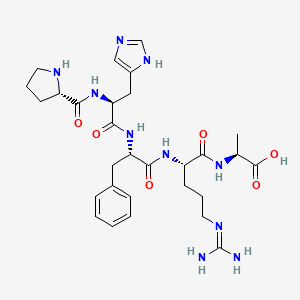
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
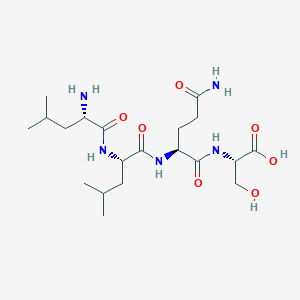
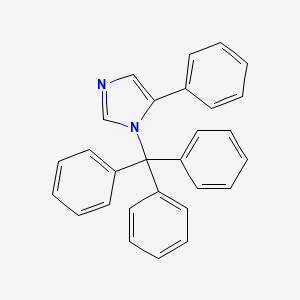
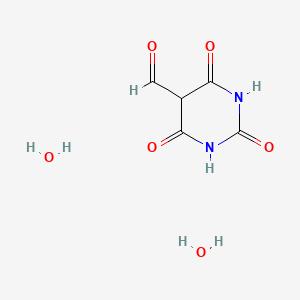
silane](/img/structure/B14226192.png)
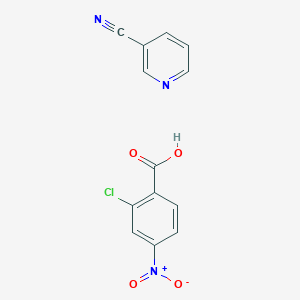
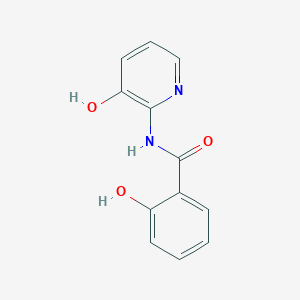
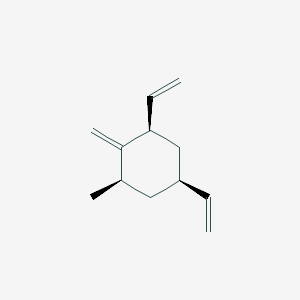
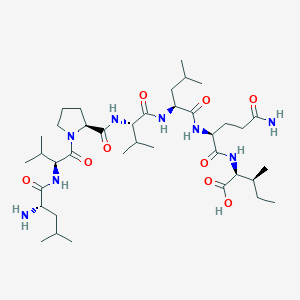
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
